molecular formula C16H13N3O B7680153 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide

Cat. No. B7680153
M. Wt: 263.29 g/mol
InChI Key: PCEQWEWRYKCOIZ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase CK1δ. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide is a selective inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. Inhibition of CK1δ by 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and the improvement of cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has several advantages for lab experiments. The compound is readily available for research purposes and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide in lab experiments. The compound has relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

For the use of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide include further studies in cancer and neurodegenerative disorders, optimization for improved solubility and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide involves the reaction of 4-chloro-N-methylbenzamide with 2-cyano-3-(pyridin-2-yl)acrylonitrile in the presence of a base. The reaction produces 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide as a yellow solid with a purity of over 95%. The synthesis method has been optimized for large-scale production and is readily available for research purposes.

Scientific Research Applications

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and neurodegenerative disorders. In cancer research, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-18-16(20)13-7-5-12(6-8-13)10-14(11-17)15-4-2-3-9-19-15/h2-10H,1H3,(H,18,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEQWEWRYKCOIZ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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